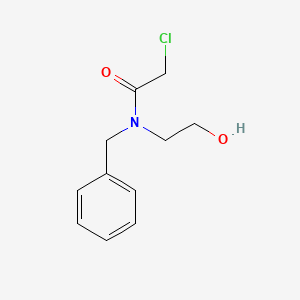

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

CAS No.: 100129-49-5

Cat. No.: VC2012098

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 100129-49-5 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |

| Standard InChI | InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

| Standard InChI Key | JYUWNFAYERZSNN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CN(CCO)C(=O)CCl |

| Canonical SMILES | C1=CC=C(C=C1)CN(CCO)C(=O)CCl |

Introduction

Chemical Identity and Structure

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is an organic molecule belonging to the acetamide class of compounds. Its structure features three key functional groups: a benzyl moiety, a chloroacetyl group, and a hydroxyethyl substituent, all connected to a central nitrogen atom in the amide functional group.

Chemical Identifiers

The compound is uniquely identified through several standardized chemical classification systems, as detailed in Table 1.

Table 1: Chemical Identifiers of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

| Parameter | Value |

|---|---|

| CAS Number | 100129-49-5 |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| IUPAC Name | N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide |

| InChI | InChI=1S/C11H14ClNO2/c12-8-11(15)13(6-7-14)9-10-4-2-1-3-5-10/h1-5,14H,6-9H2 |

| Synonym | Acetamide, 2-chloro-N-(2-hydroxyethyl)-N-(phenylmethyl)- |

The structural composition includes 11 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms, creating a molecule with both hydrophilic and hydrophobic regions .

Structural Characteristics

The compound's structure presents several important features that influence its chemical behavior:

-

The benzyl group (phenylmethyl) contributes hydrophobic character

-

The chloroacetyl group introduces reactivity through the chlorine atom

-

The hydroxyethyl substituent provides a hydrophilic region with hydrogen bonding capability

-

The tertiary amide structure creates steric considerations and affects rotational barriers

These structural elements collectively determine the compound's physical properties, solubility characteristics, and reactivity patterns .

Physical and Chemical Properties

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide exhibits a distinctive set of physical and chemical properties that make it valuable for various applications.

Physical Properties

Table 2: Physical Properties of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

| Property | Value |

|---|---|

| Physical State | Yellow oil |

| Molecular Weight | 227.69 g/mol |

| Exact Mass | Not specified in literature |

| Mass Spectral Data | MS (ESI) m/z 228 [M+H]⁺ |

| LC Retention Time | 1.523 min (as reported in synthesis) |

The compound appears as a yellow oil at room temperature, consistent with many organic compounds containing both polar and nonpolar functional groups .

Chemical Properties

The chemical behavior of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide is characterized by:

-

Moderate solubility in polar organic solvents due to the hydroxyl group

-

Ability to participate in hydrogen bonding through the hydroxyl group

-

Reactivity of the chloromethyl group toward nucleophilic substitution

-

Amide functionality that contributes to the compound's stability

-

Dual hydrophilic/hydrophobic character that influences its solubility profile

The chlorine atom represents a primary site for chemical transformations, making the compound particularly useful as an intermediate in organic synthesis .

Synthesis Methods

The synthesis of N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide typically involves a straightforward process utilizing readily available starting materials. The most common synthetic route involves the reaction between 2-(benzylamino)ethan-1-ol and 2-chloroacetyl chloride.

Standard Synthetic Procedure

The literature reports a high-yielding synthesis method that proceeds as follows:

Table 3: Synthesis Parameters for N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide

| Parameter | Value |

|---|---|

| Starting Materials | 2-(benzylamino)ethan-1-ol, 2-chloroacetyl chloride |

| Solvent System | Dichloromethane/Water |

| Base | Sodium hydroxide |

| Reaction Temperature | Room temperature (approximately 20°C) |

| Reaction Time | Overnight (approximately 12-16 hours) |

| Yield | 96% |

| Product Appearance | Yellow oil |

The detailed synthetic procedure consists of the following steps:

-

A solution of 2-(benzylamino)ethan-1-ol (20.00 g, 132 mmol) is prepared in 50 mL of dichloromethane.

-

A separate solution of sodium hydroxide (5.29 g, 132 mmol) is prepared in 50 mL of water.

-

2-Chloroacetyl chloride (14.9 g, 132 mmol) is added dropwise to the reaction mixture.

-

The resulting biphasic mixture is stirred at room temperature overnight.

-

After reaction completion, the organic layer is separated and washed with water.

-

The organic phase is dried over sodium sulfate, filtered, and concentrated to yield the final product.

-

The reaction yields N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide (29.00 g, 96%) as a yellow oil .

The high yield (96%) indicates the efficiency of this synthetic approach, which proceeds through an acylation mechanism. The reaction utilizes equimolar quantities of the starting materials, suggesting a straightforward stoichiometric relationship .

Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution mechanism:

-

The base (NaOH) deprotonates the secondary amine in 2-(benzylamino)ethan-1-ol, enhancing its nucleophilicity.

-

The resulting nucleophile attacks the carbonyl carbon of 2-chloroacetyl chloride.

-

Elimination of the chloride leaving group from the acid chloride occurs.

-

The final product forms with the retention of the α-chloro group.

This reaction demonstrates the selective acylation of the nitrogen atom while preserving both the hydroxyl group and the chloro substituent .

Chemical Reactions and Applications

N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide participates in various chemical transformations, primarily due to the reactivity of its functional groups.

Reactivity Profile

The compound exhibits several reaction pathways:

-

Nucleophilic substitution at the chloromethyl position by various nucleophiles (amines, thiols, etc.)

-

Alcoholysis or hydrolysis of the amide bond under appropriate conditions

-

Oxidation of the primary alcohol functionality

-

Hydrogen bonding interactions through the hydroxyl group

-

Coordination with metal centers through the oxygen atoms

These reaction pathways make the compound particularly valuable as a building block in organic synthesis .

| Parameter | Details |

|---|---|

| Suppliers | Multiple specialized chemical vendors |

| Quantity Options | 250mg - 1g (typically) |

| Price Range | 120.00 € - 373.00 € (varies by quantity and supplier) |

| Purity | ≥98% (where specified) |

| Delivery Timeframe | 2-3 weeks (approximately) |

| Intended Use | Research and development purposes only |

The compound is primarily marketed for research applications and is typically available in small quantities suitable for laboratory-scale experiments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume